Ibipinabant

Catalog No.
S007297
CAS No.
362519-49-1
M.F
C₂₃H₂₀Cl₂N₄O₂S
M. Wt
487.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ibipinabant

CAS Number

362519-49-1

Product Name

Ibipinabant

IUPAC Name

5-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonyl-N'-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide

Molecular Formula

C₂₃H₂₀Cl₂N₄O₂S

Molecular Weight

487.4 g/mol

InChI

InChI=1S/C23H20Cl2N4O2S/c1-26-23(28-32(30,31)20-13-11-19(25)12-14-20)29-15-21(16-5-3-2-4-6-16)22(27-29)17-7-9-18(24)10-8-17/h2-14,21H,15H2,1H3,(H,26,28)

InChI Key

AXJQVVLKUYCICH-UHFFFAOYSA-N

SMILES

CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Synonyms

3-(4-chlorophenyl)-N-methyl-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidine, SLV 319, SLV-319, SLV319

Canonical SMILES

CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

The exact mass of the compound Ibipinabant is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ibipinabant (CAS 362519-49-1), also known as SLV319, is a potent, selective, and orally active cannabinoid type 1 (CB1) receptor antagonist and inverse agonist. Featuring a distinct 3,4-diarylpyrazoline core, it was developed as a next-generation alternative to first-generation 1,5-diarylpyrazoles like rimonabant . For procurement professionals and lead-optimization chemists, ibipinabant represents a critical benchmark material due to its highly differentiated pharmacokinetic profile—specifically its ability to drive peripheral metabolic efficacy at markedly lower central nervous system (CNS) penetrance [1]. Furthermore, its structural framework serves as the direct synthetic precursor for modern peripherally restricted CB1 inhibitors, making it an indispensable reference standard in metabolic disorder research, formulation development involving amorphous solid dispersions, and novel drug-repurposing screens[2].

Substituting ibipinabant with the more ubiquitous rimonabant or generic CB1 inverse agonists fundamentally alters the in vivo pharmacological landscape of a study. While rimonabant requires greater than 65% brain CB1 receptor occupancy to achieve significant reductions in food intake, ibipinabant delivers equivalent anorectic efficacy at approximately 11% central occupancy [1]. This quantitative divergence means that using a generic substitute will artificially inflate CNS-mediated behavioral phenotypes (such as anxiety or locomotor shifts) in metabolic assays, confounding data aimed at peripheral lipid or glucose regulation[1]. Additionally, ibipinabant's specific 3,4-diarylpyrazoline geometry is required for downstream synthetic conversion into peripherally restricted analogs; substituting it with a 1,5-diarylpyrazole scaffold will fail to yield the desired target affinities and physicochemical properties during analog generation [2].

Central vs. Peripheral Efficacy Threshold (Brain Occupancy)

In diet-induced obesity models, the threshold for therapeutic efficacy varies drastically between CB1 antagonists. Ibipinabant achieves substantial reductions in the intake of palatable food at only 11% brain CB1 receptor occupancy. In stark contrast, the baseline comparator rimonabant requires greater than 65% brain CB1R occupancy to produce an equivalent reduction in food intake [1]. This allows researchers to isolate peripheral metabolic benefits from central psychiatric liabilities.

Evidence DimensionBrain CB1R Occupancy for Anorectic Efficacy
Target Compound DataIbipinabant: ~11% occupancy
Comparator Or BaselineRimonabant: >65% occupancy
Quantified Difference~6-fold lower central receptor occupancy required for equivalent efficacy
ConditionsIn vivo feeding models (diet-induced obesity)

Procuring ibipinabant is essential for in vivo metabolic studies where minimizing CNS-mediated behavioral artifacts is critical to data integrity.

Receptor Subtype Selectivity Profile

Ibipinabant exhibits a highly selective binding profile, with a Ki of 7.8 nM for the CB1 receptor and 7943 nM for the CB2 receptor, yielding a >1000-fold selectivity margin . While rimonabant possesses a slightly higher absolute affinity for CB1 (Ki = 1.8 nM), ibipinabant's massive selectivity window ensures that CB2-mediated immune and inflammatory pathways remain unperturbed during high-dose systemic administration.

Evidence DimensionCB1 vs. CB2 Binding Affinity (Ki)
Target Compound DataIbipinabant: CB1 Ki = 7.8 nM, CB2 Ki = 7943 nM
Comparator Or BaselineRimonabant: CB1 Ki = 1.8 nM
Quantified Difference>1000-fold CB1/CB2 selectivity maintained despite slightly lower absolute CB1 affinity
ConditionsIn vitro radioligand binding assays (CHO cells)

Provides a vital procurement rationale for researchers needing to strictly isolate CB1 inverse agonism without triggering off-target CB2 immunomodulation.

Precursor Suitability for Peripherally Restricted Analogs

Ibipinabant serves as the direct structural parent for the peripherally restricted CB1 antagonist JD5037. When ibipinabant (Ki = 7.8 nM) undergoes specific structural modifications to increase polar surface area and restrict brain penetrance, the resulting derivative JD5037 achieves a 22-fold increase in CB1 binding affinity (Ki = 0.35 nM) [1]. Generic 1,5-diarylpyrazoles do not offer this exact structure-activity relationship trajectory.

Evidence DimensionReceptor Affinity Shift via Structural Modification
Target Compound DataIbipinabant (Parent Scaffold): Ki = 7.8 nM
Comparator Or BaselineJD5037 (Derivative): Ki = 0.35 nM
Quantified Difference22-fold affinity enhancement upon peripheral restriction modification
ConditionsIn vitro radioligand binding assay and structural derivation

Validates ibipinabant as a superior synthetic starting material for chemistry teams developing next-generation, non-brain-penetrant metabolic therapeutics.

Formulation Compatibility and Aqueous Solubility Limits

Like many lipophilic CB1 antagonists, crystalline ibipinabant is sparingly soluble in aqueous buffers (~0.25 mg/mL in 1:2 ethanol:PBS). However, it is highly compatible with amorphous solid dispersion (ASD) techniques. When formulated via spray-drying with polyvinylpyrrolidone (PVP), the ASD overcomes the crystalline solubility limits, whereas standard aqueous dosing fails to achieve the >2.5 mg/mL concentrations required for high-dose in vivo models[1]. Alternatively, co-solvent systems (10% DMSO, 90% Corn Oil) can achieve clear solutions at ≥2.5 mg/mL .

Evidence DimensionAqueous Solubility & Formulation Strategy
Target Compound DataCrystalline Ibipinabant: ~0.25 mg/mL (in aqueous buffer with ethanol)
Comparator Or BaselineCo-solvent / ASD Formulations: ≥2.5 mg/mL
Quantified Difference10-fold increase in working concentration via specific formulation protocols
ConditionsIn vitro dissolution and in vivo dosing preparation

Informs formulation scientists that raw crystalline procurement must be paired with ASD or specific co-solvent protocols to achieve viable in vivo exposure.

Off-Target Antimicrobial Repurposing

In high-throughput screens of GPCR inhibitors, ibipinabant demonstrated unique, potent bactericidal activity against multidrug-resistant Neisseria gonorrhoeae, clearing the bacterial burden below the limit of detection within 12 hours. In contrast, the baseline comparator rimonabant and other standard CB1 antagonists have no reported direct antibacterial activity [1]. In vivo, ibipinabant achieved a >95% reduction in gonococcal burden after 2 days of treatment [1].

Evidence DimensionBactericidal Activity against N. gonorrhoeae
Target Compound DataIbipinabant: >95% burden reduction in 2 days
Comparator Or BaselineRimonabant: No reported antibacterial activity
Quantified DifferenceExclusive off-target antimicrobial efficacy for ibipinabant among tested CB1 antagonists
ConditionsIn vitro time-kill assay and in vivo genital tract infection model

Provides a highly differentiated procurement rationale for infectious disease laboratories screening GPCR libraries for novel antimicrobial scaffolds.

In Vivo Modeling of Peripheral Metabolic Syndrome

Due to its ability to induce significant anorectic effects at only ~11% brain CB1 receptor occupancy, ibipinabant is the preferred compound for in vivo models of obesity and metabolic syndrome where researchers must minimize confounding CNS-mediated behavioral side effects (e.g., anxiety or locomotor changes) typically seen with rimonabant[1].

Synthetic Starting Material for Peripherally Restricted Inhibitors

Ibipinabant's 3,4-diarylpyrazoline core serves as a validated synthetic scaffold for medicinal chemistry programs. Procurement of ibipinabant is highly recommended as a baseline precursor for generating novel, non-brain-penetrant CB1 inverse agonists (such as JD5037), allowing for direct comparative structural-activity relationship (SAR) mapping [2].

Development of Amorphous Solid Dispersions (ASDs)

Because crystalline ibipinabant exhibits poor aqueous solubility (~0.25 mg/mL), it is an ideal model active pharmaceutical ingredient (API) for formulation scientists developing and validating spray-dried amorphous solid dispersions (ASDs) with polymers like PVP to enhance oral bioavailability [3].

Drug Repurposing Screens for Multidrug-Resistant Pathogens

Leveraging its unique off-target bactericidal properties, ibipinabant is procured by microbiology labs as a positive control or lead compound in drug repurposing assays targeting multidrug-resistant Neisseria gonorrhoeae, where it has demonstrated >95% in vivo clearance [4].

XLogP3

5.3

Dates

Last modified: 09-13-2023
[1]. Chorvat RJ, et al. JD-5006 and JD-5037: peripherally restricted (PR) cannabinoid-1 receptor blockers related to SLV-319 (Ibipinabant) as metabolic disorder therapeutics devoid of CNS liabilities. Bioorg Med Chem Lett. 2012 Oct 1;22(19):6173-80. [2]. Lange JH, et al. Synthesis, biological properties, and molecular modeling investigations of novel 3,4-diarylpyrazolines as potent and selective CB(1) cannabinoid receptor antagonists. J Med Chem. 2004 Jan 29;47(3):627-43.[3]. Rohrbach K, et al. Ibipinabant attenuates β-cell loss in male Zucker diabetic fatty rats independently of its effects on body weight. Diabetes Obes Metab. 2012 Jun;14(6):555-64.

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